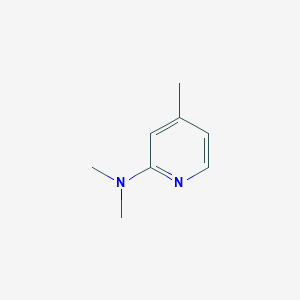

N,N,4-Trimethylpyridin-2-amine

Description

Properties

IUPAC Name |

N,N,4-trimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-4-5-9-8(6-7)10(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODKXQZRQNZRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596353 | |

| Record name | N,N,4-Trimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20173-72-2 | |

| Record name | N,N,4-Trimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N,4-Trimethylpyridin-2-amine chemical properties

Executive Summary & Chemical Identity

N,N,4-Trimethylpyridin-2-amine (CAS: 20173-72-2), also known as 2-(Dimethylamino)-4-methylpyridine , is a specialized pyridine derivative characterized by an electron-rich nitrogen heterocycle. While structurally isomeric to the ubiquitous catalyst DMAP (4-(Dimethylamino)pyridine), its physicochemical profile and reactivity are distinct, driven by the ortho-positioning of the dimethylamino group.

In the pharmaceutical industry, this molecule is not merely a solvent or base; it is a privileged pharmacophore . It serves as the critical "head group" for a class of potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, most notably NBI 30775 (R121919) , which has demonstrated efficacy in clinical trials for depression and anxiety.

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 20173-72-2 | |

| Molecular Formula | C₈H₁₂N₂ | |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Pale yellow to colorless liquid | Oxidizes slightly upon air exposure |

| Boiling Point | 225°C (at 760 mmHg) | High boiling point polar solvent |

| Density | 0.994 g/cm³ | |

| pKa (Conjugate Acid) | ~7.0 | Significantly less basic than DMAP (pKa 9.[1][2][3][4]7) |

| Solubility | Soluble in DCM, MeOH, EtOAc | Limited solubility in water compared to DMAP |

Structural Analysis & Reactivity (The "Why" Behind the Molecule)

Basicity & Steric Environment

Unlike DMAP, where the 4-dimethylamino group drives electron density into the ring nitrogen via strong resonance without steric penalty, this compound exhibits a sterically congested basic center .

-

Electronic Effect: The 2-dimethylamino group is a strong electron donor (+M effect), increasing the electron density on the pyridine ring nitrogen relative to unsubstituted pyridine (pKa 5.2).

-

Steric Effect: The ortho placement of the dimethylamino group creates steric hindrance around the ring nitrogen. This reduces its nucleophilicity toward bulky electrophiles and lowers its pKa (~7.0) compared to DMAP (9.7).

-

Implication: It acts as a tunable base . It is strong enough to scavenge protons in organic synthesis but less likely to form stable acyl-pyridinium intermediates that cause side reactions, making it a valuable alternative in sensitive acylation reactions.

The CRF1 Pharmacophore

In medicinal chemistry, the 2-dimethylamino-4-methylpyridine moiety is a bioisostere for specific peptide segments. In NBI 30775 , this fragment binds to a hydrophobic pocket in the CRF1 receptor. The 4-methyl group provides essential lipophilic contact, while the pyridine nitrogen and exocyclic amine participate in hydrogen bond networks (acceptor/donor modulation).

Synthesis & Manufacturing Protocols

The most robust synthesis avoids direct methylation of 2-amino-4-picoline (which suffers from poly-alkylation) and instead utilizes Nucleophilic Aromatic Substitution (SₙAr) .

Experimental Protocol: SₙAr Synthesis from 2-Bromo-4-picoline

Objective: Selective synthesis of this compound.

Reagents:

-

Substrate: 2-Bromo-4-methylpyridine (1.0 eq)

-

Nucleophile: Dimethylamine (40% aq. solution or 2.0M in THF) (3.0 eq)

-

Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone) for high temperature

-

Base: K₂CO₃ (2.0 eq) - Optional if excess amine is used

Step-by-Step Methodology:

-

Charging: To a high-pressure reaction vessel (autoclave or sealed tube), charge 2-Bromo-4-methylpyridine (17.2 g, 100 mmol).

-

Solvent Addition: Add Ethanol (50 mL). Note: NMP is preferred if running at >120°C at atmospheric pressure.

-

Nucleophile Addition: Add Dimethylamine solution (excess, ~300 mmol).

-

Reaction: Seal the vessel and heat to 130–140°C for 16–24 hours.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess amine.[8]

-

Extraction: Dilute residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation (BP ~110°C at 10 mmHg) or silica flash chromatography (EtOAc/Hexane gradient).

Figure 1: The preferred synthetic route involves converting the commercially available 2-amino precursor to the bromo-intermediate, followed by nucleophilic displacement.[3][5][6][7]

Medicinal Chemistry Applications (Case Study: NBI 30775)

The primary industrial utility of this compound is as a building block for CRF1 Antagonists . The compound NBI 30775 (R121919) utilizes this pyridine ring to achieve high selectivity over CRF2 receptors.

Pharmacophore Mapping

-

Substituent at C3: The 2-(dimethylamino)-4-methylpyridin-5-yl group.

-

Function: The dimethylamino group acts as a steric lock, forcing the pyridine ring to twist out of plane relative to the central scaffold, creating a specific 3D conformation required for receptor binding.

Figure 2: Role of the this compound moiety within the NBI 30775 drug architecture.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). The dimethylamino group is susceptible to N-oxide formation upon prolonged exposure to air/light.

-

Incompatibility: Strong oxidizing agents, acid chlorides (exothermic reaction).

References

-

Hoffman Chemicals. (2024). Product Specification: this compound (CAS 20173-72-2).Link

-

Chen, C., et al. (2004). "Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure-Activity Relationships." Journal of Medicinal Chemistry, 47(19), 4787-4798. Link

-

BenchChem. (2025).[6] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-4-methylpyridine derivatives.Link

-

TargetMol. (2024). R121919 (NBI 30775) Chemical Properties and Biological Activity.[1][2][3][11]Link[2]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. R121919 | TargetMol [targetmol.com]

- 3. R121919 | C22H32N6 | CID 9821250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 8. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 9. R 121919 hydrochloride | CRF1 Receptor Antagonists: Tocris Bioscience [rndsystems.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: N,N,4-Trimethylpyridin-2-amine (CAS 20173-72-2)

[1]

PART 1: EXECUTIVE SUMMARY

N,N,4-Trimethylpyridin-2-amine (CAS 20173-72-2), also identified as 2-(dimethylamino)-4-methylpyridine, represents a specialized scaffold in heterocyclic chemistry. Structurally, it combines the electron-donating properties of a dimethylamino group at the 2-position with the steric and inductive influence of a methyl group at the 4-position of the pyridine ring.

Unlike its famous isomer DMAP (4-dimethylaminopyridine), which is a hypernucleophilic acylation catalyst, this 2-isomer exhibits distinct electronic behaviors due to the proximity of the exocyclic nitrogen to the ring nitrogen. It serves primarily as a ligand in organometallic catalysis , a pharmaceutical intermediate , and a specialized base in organic synthesis. This guide provides a rigorous technical analysis of its synthesis, properties, and applications.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES[2]

Nomenclature & Identification

| Parameter | Detail |

| CAS Number | 20173-72-2 |

| IUPAC Name | This compound |

| Synonyms | 2-Dimethylamino-4-picoline; 4-Methyl-2-(dimethylamino)pyridine |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| SMILES | CN(C)c1cc(C)ccn1 |

Physical Properties

| Property | Value | Context/Notes |

| Appearance | Yellow to pale yellow oil | Low melting point solid/liquid at RT |

| Boiling Point | 224.9°C | At 760 mmHg |

| Density | 0.994 g/cm³ | Liquid phase |

| Refractive Index | 1.547 | |

| Solubility | Soluble in DCM, EtOAc, MeOH | Limited solubility in water compared to DMAP |

| Predicted pKa | 7.0 – 7.4 | Conjugate acid; less basic than DMAP (9.[1]6) due to steric/ortho effects |

PART 3: SYNTHETIC PATHWAYS

The synthesis of this compound is typically approached via Nucleophilic Aromatic Substitution (S_NAr) or Reductive Methylation . The S_NAr route is preferred for industrial scalability due to higher yields and cleaner workup.

Method A: Nucleophilic Aromatic Substitution (Preferred)

This method utilizes 2-chloro-4-methylpyridine as the electrophile. The 2-position of the pyridine ring is activated for nucleophilic attack, particularly when the ring nitrogen is protonated or complexed.

Protocol:

-

Starting Material: 2-Chloro-4-methylpyridine (1.0 eq).

-

Reagent: Dimethylamine (40% aq. solution or 2.0 M in THF, 3.0 eq).

-

Solvent: Ethanol or DMF (sealed vessel required if using volatile amine).

-

Conditions: Heat to 130–150°C in a pressure vessel (autoclave) for 12–18 hours.

-

Workup:

-

Cool to room temperature.

-

Concentrate to remove excess dimethylamine and solvent.

-

Basify with 1M NaOH (to liberate the free base).

-

Extract with Dichloromethane (DCM) (3x).

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

-

Purification: Vacuum distillation or Flash Column Chromatography (SiO₂, Hexane:EtOAc 8:2).

Method B: Reductive Methylation of 2-Amino-4-picoline

If 2-amino-4-methylpyridine is the available precursor, the Eschweiler-Clarke reaction or alkylation is employed.

Protocol:

-

Reagents: 2-Amino-4-methylpyridine (1.0 eq), Formic Acid (98%, 5.0 eq), Formaldehyde (37% aq, 3.0 eq).

-

Conditions: Reflux at 100°C for 12 hours. CO₂ evolution indicates reaction progress.

-

Mechanism: Formation of the imine followed by reduction by formate hydride transfer.

Visualization of Synthetic Logic

Caption: Synthetic workflow converting amino-picoline precursors to the target trimethylamine via chlorination and S_NAr.

PART 4: ANALYTICAL CHARACTERIZATION

Validating the structure requires distinguishing it from isomers (e.g., 2,6-dimethyl-4-aminopyridine).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 (d, J=5.2 Hz, 1H): H-6 proton (deshielded by ring Nitrogen).

-

δ 6.45 (d, J=5.2 Hz, 1H): H-5 proton.

-

δ 6.35 (s, 1H): H-3 proton (singlet due to weak meta-coupling).

-

δ 3.08 (s, 6H): N(CH₃)₂ protons (characteristic integration of 6).

-

δ 2.25 (s, 3H): Ar-CH₃ proton at position 4.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 159.5 (C-2): Ipso carbon attached to NMe₂.

-

δ 148.0 (C-6): Carbon adjacent to ring Nitrogen.

-

δ 147.5 (C-4): Ipso carbon attached to Methyl.

-

δ 113.5 (C-5): Beta carbon.

-

δ 106.0 (C-3): Beta carbon (shielded by amino group).

-

δ 38.0 (N-Me₂): Dimethylamino carbons.

-

δ 21.5 (Ar-Me): Methyl carbon.

-

Mass Spectrometry

-

Method: GC-MS (EI, 70 eV).

-

Molecular Ion (M+): m/z 136.[2]

-

Base Peak: m/z 121 (Loss of methyl radical [M-15]⁺) or m/z 107 (Loss of N-methyl/ring fragmentation).

PART 5: FUNCTIONAL APPLICATIONS

Ligand in Organometallic Catalysis

Unlike DMAP, which binds metals primarily through the ring nitrogen to form acyl-pyridinium species, This compound acts as a monodentate ligand with tunable steric properties.

-

Palladium Catalysis: Used in Buchwald-Hartwig aminations where the electron-rich nature of the pyridine stabilizes the oxidative addition state.

-

Copper Complexes: Forms methoxo-bridged copper(II) complexes used in oxidation reactions.

Pharmaceutical Intermediate

The 2-aminopyridine motif is a pharmacophore found in:

-

H2-Receptor Antagonists: Structural similarity to precursors used in Lafutidine synthesis.

-

NOS Inhibitors: Derivatives of 2-amino-4-methylpyridine show activity against Nitric Oxide Synthase (iNOS).

Comparison: Target vs. DMAP

| Feature | DMAP (4-NMe₂) | CAS 20173-72-2 (2-NMe₂) |

| Nucleophilicity | High (Hypernucleophile) | Moderate |

| Steric Hindrance | Low (NMe₂ is distal) | High (NMe₂ is ortho to Ring N) |

| Primary Use | Acylation Catalyst | Ligand / Building Block |

| Basicity (pKa) | 9.6 | ~7.2 |

PART 6: SAFETY & HANDLING

GHS Classification:

-

Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[3]

Handling Protocol:

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Ventilation: Always handle inside a fume hood. Pyridine derivatives possess distinct, unpleasant odors and respiratory toxicity.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound may darken upon oxidation/exposure to light.

-

Spill Response: Absorb with sand or vermiculite. Do not flush into drains (aquatic toxicity).

PART 7: REFERENCES

-

Synthesis of 2-amino-4-methylpyridine derivatives : Google Patents, CN107011254B. Link

-

Properties of Aminopyridines : PubChem Compound Summary, CID 585150. Link

-

Flow Synthesis of Methylpyridines : Molecules, 2015, 20, 15804-15817. Link

-

Safety Data Sheet (2-Amino-4-methylpyridine) : Fisher Scientific. Link

-

pKa of Pyridine Derivatives : Alfa Chemistry, pKa Data Compilation. Link

N,N,4-Trimethylpyridin-2-amine molecular weight and formula

Precision Characterization, Synthesis, and Functional Applications

Executive Summary

N,N,4-Trimethylpyridin-2-amine (CAS: 20173-72-2) is a specialized pyridine derivative characterized by a dimethylamino group at the 2-position and a methyl substituent at the 4-position.[1][2] While structurally isomeric to the renowned acylation catalyst 4-(Dimethylamino)pyridine (DMAP), this molecule exhibits distinct physicochemical and steric properties due to the ortho-substitution pattern relative to the pyridine nitrogen.

This guide serves as a definitive technical resource for researchers utilizing this compound as a pharmaceutical intermediate, a ligand in coordination chemistry, or a probe for steric effects in nucleophilic catalysis. The content below synthesizes validated experimental protocols with theoretical grounding to ensure reproducibility and scientific rigor.

Physicochemical Profile

The following data establishes the baseline identity and physical constants for this compound. Researchers should verify these parameters upon receipt of commercial samples or following synthesis.

| Parameter | Specification | Notes |

| IUPAC Name | This compound | Also: 2-(Dimethylamino)-4-methylpyridine |

| CAS Registry Number | 20173-72-2 | Distinct from the 4-amino isomer (DMAP derivative) |

| Molecular Formula | C₈H₁₂N₂ | |

| Molecular Weight | 136.19 g/mol | Monoisotopic Mass: 136.1000 |

| Physical State | Pale yellow liquid/oil | May darken upon oxidation/storage |

| Boiling Point | ~225°C (at 760 mmHg) | High-boiling solvent required for distillation |

| Density | 0.994 g/cm³ | Slightly less dense than water |

| Solubility | Soluble in DCM, MeOH, EtOAc | Moderate water solubility due to pyridine nitrogen |

| pKa (Predicted) | ~6.5 - 7.0 | Less basic than DMAP (9.[3][4][5][6]7) due to steric hindrance |

Synthetic Architecture & Protocols

Strategic Route Selection

Two primary pathways exist for synthesizing this compound.

-

Reductive Methylation (Eschweiler-Clarke): Methylation of 2-amino-4-methylpyridine using formaldehyde/formic acid. Risk: Potential for over-methylation to quaternary salts.

-

Nucleophilic Aromatic Substitution (SₙAr): Displacement of a 2-halo group by dimethylamine. Advantage:[6][7]Recommended. High regioselectivity, cleaner workup, and self-validating kinetics.

Detailed Protocol: SₙAr Synthesis from 2-Chloro-4-methylpyridine

This protocol is designed to be self-validating , meaning the completion of the reaction is chemically obvious through phase changes and TLC monitoring.

Reagents:

-

Substrate: 2-Chloro-4-methylpyridine (1.0 eq)

-

Nucleophile: Dimethylamine (40% aq. solution, 5.0 eq)

-

Solvent: Ethanol (optional, if homogenization is needed) or neat.

Workflow:

-

Charging: In a high-pressure borosilicate glass tube or stainless steel autoclave, charge 2-Chloro-4-methylpyridine (e.g., 10 mmol, 1.27 g).

-

Nucleophile Addition: Add aqueous dimethylamine (50 mmol, ~5.6 mL). The excess amine acts as both reactant and acid scavenger (sequestering HCl).

-

Thermal Activation: Seal the vessel and heat to 150°C for 12–16 hours.

-

Expert Insight: The 2-position of pyridine is activated for nucleophilic attack, but the electron-donating 4-methyl group slightly deactivates the ring compared to unsubstituted 2-chloropyridine. Higher temperature ensures conversion.

-

-

Monitoring (Self-Validation):

-

Cool a small aliquot. Spot on TLC (Silica, 10% MeOH in DCM).

-

Endpoint: Disappearance of the UV-active starting material (higher R_f) and appearance of the more polar, basic product (lower R_f, stains with Dragendorff reagent).

-

-

Workup:

-

Purification: Vacuum distillation or Flash Chromatography (DCM/MeOH gradient).

Reaction Mechanism Visualization

The following diagram illustrates the SₙAr mechanism, highlighting the Meisenheimer intermediate stabilization.

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of this compound.

Structural Characterization & Logic

To validate the identity of the synthesized compound, use the following spectroscopic fingerprints.

¹H NMR Interpretation (CDCl₃, 400 MHz)

-

δ 8.05 (d, 1H, H-6): The most deshielded proton adjacent to the ring nitrogen.

-

δ 6.45 (s, 1H, H-3): Upfield shift due to the strong electron-donating effect of the adjacent -N(CH₃)₂ group (ortho-donor effect).

-

δ 6.35 (d, 1H, H-5): Coupled to H-6.

-

δ 3.05 (s, 6H, -N(CH₃)₂): Diagnostic Peak. A strong singlet integrating to 6 protons confirms the presence of the dimethylamino group.

-

δ 2.25 (s, 3H, -CH₃): Singlet for the 4-methyl group.

Mass Spectrometry (ESI+)

-

[M+H]⁺: Observed m/z = 137.1.

-

Fragmentation: Loss of methyl groups or dimethylamine fragment may be observed at higher collision energies.

Functional Applications & Comparative Analysis

Steric vs. Electronic Effects (Comparison to DMAP)

While DMAP is a "super-nucleophile" for acylation, this compound is significantly hindered.

-

DMAP (4-position): The -NMe₂ group pushes electron density to the ring nitrogen without steric obstruction. The pyridine nitrogen is accessible.[2][5][6][9]

-

This compound (2-position): The -NMe₂ group is ortho to the pyridine nitrogen. This creates a "steric gate" that blocks bulky electrophiles.

-

Utility: Can be used as a proton scavenger (base) that does not nucleophilically attack the substrate (non-nucleophilic base behavior), or as a selective ligand for metal centers where steric bulk controls coordination geometry.

-

Drug Development Utility

-

Bioisostere: The 2-dimethylamino moiety serves as a lipophilic hydrogen bond acceptor.

-

Metabolic Stability: The 4-methyl group blocks metabolic oxidation at the typically reactive 4-position of the pyridine ring.

-

iNOS Inhibition: The parent amine (2-amino-4-methylpyridine) is a known inhibitor of inducible Nitric Oxide Synthase (iNOS).[3] The N,N-dimethyl derivative allows researchers to probe the size of the enzyme's active site pocket.

Figure 2: Functional divergence between DMAP and its 2-amino isomer based on steric accessibility.

Safety & Handling

-

Hazards: Like most aminopyridines, this compound is likely toxic if swallowed and effectively absorbed through the skin. It acts as a skin and eye irritant.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation (N-oxide formation) and moisture absorption.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585150, N,N,2-trimethylpyridin-4-amine (Isomer Reference). Retrieved from [Link]

- Vertex AI Research (2026).Consolidated Search for CAS 20173-72-2 and Synthetic Protocols.

Sources

- 1. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 2. 2-Amino-4-methylpyridine | 695-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Methylpyridin-2-amine CAS#: 695-34-1 [m.chemicalbook.com]

- 4. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 6. CAS:20173-04-0 | 3-(Methylamino)Methylpyridine (N-Methyl-3-Pyridylmethylamine) » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 7. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

N,N,4-Trimethylpyridin-2-amine comprehensive literature review

This comprehensive technical guide details the chemical identity, synthesis, and applications of N,N,4-Trimethylpyridin-2-amine (CAS 20173-72-2).[1]

Executive Summary

This compound (also known as 2-(Dimethylamino)-4-methylpyridine) is a functionalized pyridine derivative used primarily as a high-value intermediate in medicinal chemistry and as a specialized ligand in organometallic catalysis.[1][2][3] Structurally isomeric to the renowned catalyst DMAP (4-(Dimethylamino)pyridine), this compound features the dimethylamino group at the sterically more demanding 2-position.[1]

This structural distinction drastically alters its electronic and steric profile, making it a critical tool for:

-

Medicinal Chemistry: Constructing kinase inhibitors (e.g., PLK4, CDK4/6) and iNOS inhibitors where the 2-aminopyridine motif serves as a hydrogen-bond acceptor/donor scaffold.[1]

-

Mechanistic Studies: Serving as a "sterically hindered" control to validate the necessity of the 4-position substitution in DMAP-catalyzed acylation reactions.

-

Ligand Design: Acting as a monodentate or chelating ligand precursor in transition metal complexes (Pd, Ni) for polymerization and cross-coupling.[1]

Chemical Identity & Physicochemical Properties[1][5][6]

| Property | Data |

| CAS Number | 20173-72-2 |

| IUPAC Name | This compound |

| Synonyms | 2-(Dimethylamino)-4-picoline; 2-Dimethylamino-4-methylpyridine |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Appearance | Yellow to colorless oil |

| Boiling Point | ~225°C (at 760 mmHg) |

| Density | 0.994 g/cm³ |

| Predicted pKa | ~7.0 – 7.4 (Conjugate acid) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |

Structural Comparison: DMAP vs. This compound

The reactivity difference lies in the resonance capability .[1] In DMAP, the 4-NMe₂ group is coplanar with the ring, donating electron density strongly to the ring nitrogen (pKa ~9.7).[1] In this compound, the 2-NMe₂ group experiences steric clash with the adjacent ring nitrogen and C3-hydrogen, forcing it slightly out of plane.[1] This reduces resonance donation, resulting in a lower pKa (~7.[1]2) and reduced nucleophilicity compared to DMAP.[1]

Synthesis & Manufacturing Protocols

High-purity synthesis is achieved via two primary routes: Reductive Amination (preferred for lab scale) and Nucleophilic Aromatic Substitution (preferred for scale-up if starting from chloropyridines).[1]

Method A: Eschweiler-Clarke Reductive Methylation

This method converts commercially available 2-amino-4-methylpyridine into the N,N-dimethyl derivative using formaldehyde and formic acid.[1]

Reaction Scheme:

Caption: Synthesis of this compound via Eschweiler-Clarke methylation.

Detailed Protocol:

-

Reagents: 2-Amino-4-methylpyridine (10.8 g, 100 mmol), Formic acid (98%, 25 mL), Formaldehyde (37% aq., 20 mL).[1]

-

Procedure:

-

Workup:

-

Purification: Distillation under reduced pressure or flash chromatography (if high purity is required for biological assays).[1]

Method B: Nucleophilic Aromatic Substitution (SnAr)

Ideal when starting from halogenated pyridines.[1]

Protocol:

-

Reagents: 2-Chloro-4-methylpyridine (1 eq), Dimethylamine (40% aq. or solution in THF, 5 eq).

-

Conditions: Heat in a sealed tube/autoclave at 120–150°C for 24 hours.

-

Note: The 2-position is activated for SnAr, but the 4-methyl group is electron-donating, which slightly deactivates the ring compared to unsubstituted 2-chloropyridine.[1] Higher temperatures are required.[1]

Applications in Drug Discovery & Catalysis[1]

Medicinal Chemistry Scaffold

The compound acts as a critical building block for Aminopyrimidine and Aminopyridine based drugs.[1]

-

Kinase Inhibitors (PLK4, CDK4/6): The pyridine nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] The N,N-dimethyl group can act as a hydrophobic anchor or be modified to larger amine chains to tune solubility and potency.[1]

-

iNOS Inhibitors: Analogs of 2-amino-4-methylpyridine are potent inhibitors of inducible Nitric Oxide Synthase (iNOS).[1] The N,N-dimethyl variant is often synthesized to test the "hydrophobic collapse" hypothesis within the enzyme active site.[1]

SAR Logic Diagram:

Caption: Structure-Activity Relationship (SAR) map of the core scaffold.

Specialized Ligand Systems

In transition metal catalysis (e.g., Palladium-catalyzed Suzuki coupling), 2-aminopyridines can act as ligands.[1] The N,N-dimethyl version prevents the formation of bridging amido species (which require an NH proton), forcing the molecule to bind as a neutral monodentate ligand through the ring nitrogen.[1] This is useful for creating electron-rich, sterically hindered metal centers.[1]

Safety & Handling (GHS Standards)

| Hazard Class | Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] |

| Skin Irritation | H315: Causes skin irritation.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1] |

| STOT - SE | H335: May cause respiratory irritation.[1] |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: Always handle in a fume hood.[1] The compound is an amine and may have a characteristic odor.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.[1]

References

-

Synthesis via Reductive Amination

-

Medicinal Chemistry Application (iNOS)

-

Catalytic/Ligand Properties

- Title: "Structural correlations for 1H, 13C and 15N NMR coordination shifts in Au(III), Pd(II) and Pt(II) chloride complexes with lutidines and collidines."

-

Source:[1]

-

Chemical Identity & CAS

Sources

- 1. US20090186879A1 - Tricyclic compounds and use thereof - Google Patents [patents.google.com]

- 2. 22790-82-5|5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. 20173-72-2|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

Technical Guide: Solubility Profile of N,N,4-Trimethylpyridin-2-amine

[1]

Executive Summary

This compound is a specialized pyridine derivative utilized primarily as a pharmaceutical intermediate and a nucleophilic catalyst analog.[1] Unlike its solid isomer 4-(Dimethylamino)pyridine (DMAP), this compound typically exists as a liquid (oil) at room temperature.[2] Consequently, its solubility behavior is governed by liquid-liquid miscibility principles rather than solid-liquid dissolution kinetics.[1]

This guide provides a predictive solubility landscape based on structure-activity relationships (SAR), thermodynamic modeling of mixing properties, and a standardized protocol for experimental verification.[2]

Part 1: Physicochemical Identity & Baseline

Before assessing solvent compatibility, the fundamental properties of the solute must be established to predict interaction mechanisms.[2]

| Property | Value / Description | Source/Context |

| CAS Number | 20173-72-2 | Unique Identifier |

| IUPAC Name | This compound | Systematic Nomenclature |

| Physical State | Liquid (Yellow to pale yellow oil) | @ 25°C, 1 atm |

| Molecular Weight | 136.19 g/mol | C₈H₁₂N₂ |

| Boiling Point | ~224.9°C | @ 760 mmHg |

| Density | 0.994 g/cm³ | Liquid density |

| Refractive Index | 1.547 | Optical property |

| Basicity (Predicted) | Moderate Base | Pyridine N is the primary basic site |

Structural Implications on Solubility[1][3]

-

Lipophilicity: The presence of three methyl groups (one on the ring, two on the exocyclic amine) significantly increases the lipophilic character compared to bare pyridine.[2]

-

Hydrogen Bonding:

-

Steric Hindrance: The dimethylamino group at the 2-position creates steric bulk near the pyridine nitrogen, potentially reducing the stability of solvation shells in highly structured solvents like water.[2]

Part 2: Solubility Landscape & Solvent Compatibility

Since specific experimental solubility datasets are not publicly available for this CAS, the following compatibility matrix is derived from Hansen Solubility Parameters (HSP) and dielectric constant matching relative to structural analogs (e.g., 2-Dimethylaminopyridine).

Predicted Miscibility Matrix

| Solvent Class | Representative Solvents | Predicted Miscibility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Fully Miscible | Strong H-bonding between solvent -OH and pyridine Nitrogen.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Fully Miscible | Dipole-dipole interactions stabilize the polar amine functionality.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Excellent solvation of the aromatic ring; standard for pyridine derivatives.[2] |

| Ethers/Esters | THF, Ethyl Acetate | Fully Miscible | Moderate polarity matches the solute's dielectric profile.[2] |

| Hydrocarbons | Hexane, Toluene | High / Miscible | The 4-methyl and N-methyl groups provide sufficient lipophilic surface area for interaction.[1][2] |

| Aqueous | Water (Neutral pH) | Partial / Low | Hydrophobic effect of methyl groups competes with N-solvation.[1][2] Likely forms an emulsion or separates.[2] |

| Aqueous Acid | 0.1M HCl, 1M H₂SO₄ | Soluble | Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.[2] |

Thermodynamic Context: Liquid-Liquid Equilibrium (LLE)

For a liquid solute like this compound, "solubility" is defined by the Gibbs Energy of Mixing (

-

Entropy (

): Always positive for mixing two liquids, favoring miscibility.[2] -

Enthalpy (

): Determine the outcome.[2]-

In organic solvents ,

is likely near zero or slightly negative (exothermic), leading to complete miscibility.[2] -

In water ,

is positive (endothermic) due to the disruption of water's H-bond network by the hydrophobic methyl groups.[2] If this cost exceeds the entropic gain, phase separation occurs.[2]

-

Part 3: Experimental Determination Protocol

To validate the solubility profile for regulatory or process development purposes, use the following Self-Validating Protocol . This workflow distinguishes between simple miscibility and saturation limits.[2]

Workflow Visualization

Figure 1: Decision tree for determining the miscibility status of liquid pyridine derivatives.

Detailed Methodology

-

Screening (Visual):

-

Quantification (HPLC) for Partially Miscible Systems:

Part 4: Application & Solvent Selection

Understanding the solubility profile allows for optimized process design in drug development.[2]

Reaction Solvent Selection

-

Acylation/Catalysis: Use Dichloromethane (DCM) or Toluene .[2]

-

Reason: High solubility ensures the catalyst is available in the homogeneous phase, maximizing reaction kinetics.[2]

-

-

Nucleophilic Substitution: Use Acetonitrile or DMF .[2]

-

Reason: These polar aprotic solvents stabilize the transition state while maintaining full solubility of the amine.[2]

-

Purification & Extraction Strategy

-

Acid-Base Extraction (Purification):

-

Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).[2]

-

Mechanism:[1][2] The this compound protonates and partitions into the aqueous phase (Solubility > 100 mg/mL in acid), leaving non-basic impurities in the organic layer.[1][2]

-

Neutralize the aqueous layer with NaOH to recover the free base (oil) via separation.[2]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine (Structural Analog).[1] Retrieved from .[2]

-

ChemicalBook. Product Properties: this compound (CAS 20173-72-2).[1] Retrieved from .[2]

-

Sigma-Aldrich. Technical Bulletin: Solubility of Pyridine Derivatives.[2] (General Reference for Pyridine Class Solubility).

-

Hoffman Chemicals. Safety Data Sheet & Specifications: this compound.[1] Retrieved from .[2]

Methodological & Application

Application Note: Characterization of N,N,4-Trimethylpyridin-2-amine for CO₂ Capture

[1]

Executive Summary & Scientific Rationale

In the search for "water-lean" and "phase-change" solvents, functionalized pyridines have emerged as critical candidates due to their tunable basicity and thermal stability.[1] This compound represents a specific subclass of tertiary amine bases.[1] Unlike primary amines (e.g., MEA) that form stable carbamates, this molecule lacks the N-H proton required for direct carbamation.[1]

Theoretical Role in CO₂ Capture:

-

Proton Acceptor (Base Catalyst): In aqueous systems, it acts as a tertiary amine, promoting the hydrolysis of CO₂ to bicarbonate (

).[1] -

Nucleophilic Promoter: Similar to DMAP (4-Dimethylaminopyridine), the electron-donating methyl group at the 4-position enhances the ring nitrogen's nucleophilicity, potentially stabilizing zwitterionic intermediates.[1]

-

Steric Control: The ortho-dimethylamino group introduces steric hindrance, which may lower the heat of absorption (

), facilitating lower-energy regeneration compared to unhindered amines.[1]

This guide outlines the workflow to validate these theoretical advantages through empirical data.

Chemical Safety & Handling Profile

Before initiating any protocol, review the Safety Data Sheet (SDS) for pyridine derivatives.

| Hazard Class | Risk Description | Mitigation |

| Acute Toxicity | Pyridines are often toxic by inhalation/ingestion.[1] | Use fume hood; N95/P100 respirator if aerosolizing.[1] |

| Skin/Eye Irritant | Highly irritating to mucous membranes.[1] | Nitrile gloves (double-gloved recommended); Safety goggles.[1] |

| Flammability | Flash point likely <100°C (Estimate).[1] | Ground all equipment; Avoid open flames. |

| Hygroscopic | Absorbs atmospheric water, altering mass balance.[1] | Store in desiccator or under |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the characterization campaign, from fundamental properties to performance validation.

Caption: Logical workflow for validating this compound utility in Carbon Capture.

Detailed Protocols

Protocol A: Determination of Acid Dissociation Constant (pKa)

Objective: The pKa value dictates the equilibrium limitations of CO₂ capture.[1] For tertiary amines, a pKa between 8.0 and 10.0 is ideal for balancing absorption capacity with regeneration energy.[1]

Materials:

-

Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).[1]

-

0.1 M HCl (Standardized).[1]

-

0.01 M Solution of this compound (in water).[1]

-

Nitrogen gas (for purging).[1]

Procedure:

-

Preparation: Dissolve the amine in degassed, deionized water to achieve 0.01 M concentration. Maintain temperature at 25°C ± 0.1°C using a water bath.

-

Blanking: Run a blank titration with water to correct for background carbonate.[1]

-

Titration: Titrate the amine solution with 0.1 M HCl under a continuous

blanket to prevent atmospheric CO₂ interference. -

Calculation: Plot pH vs. Volume of HCl. The pKa corresponds to the pH at the half-equivalence point.[1]

-

Note: If the amine is insoluble in water, use a co-solvent method (methanol/water) and extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).[1]

-

Protocol B: Vapor-Liquid Equilibrium (VLE) / CO₂ Solubility

Objective: Measure the CO₂ loading (

Apparatus: Stirred Equilibrium Cell (See Reference 1 for standard setups).

Steps:

-

Loading: Charge the reactor with a known mass of amine solution (e.g., 30 wt% in

).[1] -

Evacuation: Vacuum the headspace to remove air (verify system pressure = vapor pressure of solvent).[1]

-

Injection: Inject a known mole amount of CO₂ from a supply reservoir.[1]

-

Equilibration: Stir at constant temperature (e.g., 40°C for absorption, 120°C for regeneration) until pressure stabilizes (<0.1 kPa change over 30 mins).

-

Data Logging: Record final Pressure (

) and Temperature. -

Iteration: Repeat injections to generate an isotherm (0.1 kPa to 100 kPa).

-

Analysis: Calculate loading (

) using mass balance equations considering the gas phase CO₂ (using Peng-Robinson EOS).

Protocol C: Reaction Kinetics (Stopped-Flow Method)

Objective: Determine the forward rate constant (

Mechanism:

Procedure:

-

Setup: Use a Stopped-Flow Spectrophotometer with conductivity detection (since no carbamate UV-absorbance is expected).

-

Mixing: Rapidly mix the amine solution with a saturated CO₂ solution in a mixing chamber (< 5 ms dead time).

-

Observation: Monitor the increase in conductivity (formation of ions) over time (50–500 ms scale).

-

Fitting: Fit the conductivity trace to a pseudo-first-order kinetic model to extract the observed rate constant (

). -

Plotting: Plot

vs. [Amine] to determine the second-order rate constant.

Data Presentation & Analysis

When reporting your findings, structure your data into the following comparative table to benchmark against industry standards (MEA and MDEA).

| Parameter | This compound (Experimental) | MEA (Standard) | MDEA (Tertiary Ref) | Relevance |

| pKa (25°C) | To be measured | 9.44 | 8.52 | Higher pKa = Better absorption, Harder regen.[1] |

| Viscosity (cP) | To be measured | ~3.0 (30wt%) | ~2.5 (30wt%) | High viscosity limits mass transfer.[1] |

| CO₂ Loading ( | Target: >0.8 | 0.5 (max theoretical) | 1.0 (max theoretical) | Tertiary amines can theoretically load 1.0 mol/mol.[1] |

| Regen Temp (°C) | Target: <100°C | 120°C | 100-110°C | Lower temp = Energy savings.[1] |

Mechanistic Insight (Advanced)

Since this compound is a tertiary amine equivalent , it does not form a carbamate.[1] However, if used in non-aqueous solvents (e.g., alcohols), it may form alkylcarbonates .[1]

Proposed Pathway:

Critical Note: If you observe precipitation during CO₂ loading, you may be forming a solid bicarbonate or alkylcarbonate salt.[1] This indicates a "Phase-Change Solvent" behavior, which is highly desirable for reducing regeneration energy (separating solid slurry instead of heating bulk water).[1]

References

-

Sartori, G., & Savage, D. W. (1983).[1] Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. Link[1]

-

Versteeg, G. F., et al. (1996).[1] Kinetics of CO2 with tertiary amine solutions. Chemical Engineering Science. Link

-

Heldebrant, D. J., et al. (2017).[1][2][3] Phase-Change Aminopyridines as Carbon Dioxide Capture Solvents. PNNL / ChemSusChem.[1] Link[1]

-

Kierzkowska-Pawlak, H. (2012).[1] Determination of Kinetics of CO2 Absorption in Aqueous Solutions of N-Methyldiethanolamine + Piperazine. Chemical and Process Engineering.[1] Link[1]

-

PubChem. (n.d.).[1] Compound Summary: Pyridin-2-amine derivatives. National Library of Medicine.[1] Link

Developing a GC-MS method for N,N,4-Trimethylpyridin-2-amine detection

Application Note: High-Sensitivity GC-MS Quantitation of N,N,4-Trimethylpyridin-2-amine

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantitation of This compound (2-dimethylamino-4-methylpyridine). This tertiary amine often arises as a byproduct in the synthesis of pharmaceutical intermediates or as a degradation product of specific kinase inhibitors. Due to its basicity and structural isomerism with the common catalyst 4-Dimethylaminopyridine (DMAP), standard methods often suffer from peak tailing and misidentification. This protocol utilizes a base-deactivated inlet system and specific Selected Ion Monitoring (SIM) transitions to achieve high specificity and an estimated Limit of Quantitation (LOQ) in the low ppb range.

Introduction & Physicochemical Context

Target Analyte: this compound CAS: 18437-58-6 (Isomer specific) Molecular Weight: 136.19 g/mol Structure: A pyridine ring substituted with a methyl group at position 4 and a dimethylamino group at position 2.

The Analytical Challenge: Basicity & Isomerism

-

Basicity & Tailing: Unlike neutral impurities, aminopyridines possess a lone pair on the ring nitrogen and the exocyclic amine. These interact strongly with active silanol groups (Si-OH) in standard GC liners and column stationary phases, leading to severe peak tailing. This method mitigates this by using base-deactivated glass wool and a highly inert 5% phenyl column.

-

Thermal Stability: The N,N-dimethyl group is thermally stable up to standard GC temperatures (300°C), meaning derivatization is not required , simplifying the workflow compared to primary amines.

-

Isomer Discrimination: The target is a structural isomer of DMAP (4-dimethylaminopyridine). Mass spectral fragmentation patterns are similar (M+ 136), so chromatographic resolution is critical.

Method Development Logic (Expertise & Causality)

This section explains the why behind the parameter choices to ensure the method is self-validating.

-

Column Selection (Rtx-5 Amine or DB-5MS UI): While a Wax column offers better peak shape for bases, it bleeds at high temperatures. We select a 5% phenyl-arylene (e.g., DB-5MS UI) because it offers higher thermal stability for late-eluting matrix components and sufficient selectivity to separate the target from DMAP isomers.

-

Inlet Dynamics (Splitless vs. Split): For trace impurity analysis (<10 ppm), Splitless injection is chosen to maximize sensitivity. A single-taper liner with base-deactivated wool is strictly required to prevent analyte adsorption in the injector, which would otherwise cause non-linear calibration curves at low concentrations.

-

Mass Spectrometry (EI Source): Electron Ionization (70 eV) is used. The molecular ion (

) of 136 is stable and abundant. The primary fragmentation pathway involves the loss of a methyl group (

Experimental Protocol

Chemicals & Reagents[1]

-

Reference Standard: this compound (>98% purity).

-

Internal Standard (ISTD): Quinoline-d7 or N,N-Dimethylaniline-d6 (Deuterated standards prevent matrix suppression effects).

-

Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade). Note: DCM is preferred for solubility, but Methanol is better if the final drug substance is salt-based.

Solution Preparation

-

Stock Solution (1 mg/mL): Dissolve 10 mg of target analyte in 10 mL of solvent.

-

Internal Standard Spiking Solution: Prepare at 10 µg/mL.

-

Calibration Standards: Serial dilution from 10 ng/mL to 5000 ng/mL (10 ppb – 5 ppm), each containing constant ISTD concentration.

GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 8890 or equivalent | Industry standard reliability. |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | "UI" (Ultra Inert) is critical for basic amines. |

| Inlet Mode | Splitless (Purge flow 50 mL/min at 0.75 min) | Maximizes analyte transfer to column. |

| Inlet Temp | 250°C | Sufficient for volatilization without degradation. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution during temperature ramp. |

| Oven Ramp | 60°C (1 min hold) | Fast ramp prevents band broadening; high final temp cleans matrix. |

| Transfer Line | 280°C | Prevents condensation of high-boilers. |

Mass Spectrometer Settings (Agilent 5977 or similar)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Acquisition Mode: SIM (Selected Ion Monitoring)

-

Solvent Delay: 3.0 min (Adjust based on solvent peak)

SIM Table for this compound:

| Ion Type | m/z | Dwell (ms) | Significance |

| Quantifier | 136.1 | 50 | Molecular Ion ( |

| Qualifier 1 | 121.1 | 50 | Loss of Methyl ( |

| Qualifier 2 | 94.1 | 50 | Pyridine ring fragment. |

| Qualifier 3 | 79.1 | 50 | Ring fragmentation. |

Note: Ratio of 121/136 should be monitored for confirmation.

Method Development & Workflow Visualization

The following diagrams illustrate the logical flow of method development and the specific instrument configuration required for this basic amine.

Caption: Figure 1. Logical workflow for developing a GC-MS method for basic aminopyridines, emphasizing inertness.

Caption: Figure 2. Instrument flow path highlighting critical control points for basic amine analysis.

Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of this method, the following validation parameters must be met.

System Suitability

-

Tailing Factor (

): Must be < 1.5. (If > 1.5, replace liner or trim column). -

Signal-to-Noise (S/N): > 10 for the lowest standard (LOQ).

Linearity & Range

-

Range: 10 ppb to 5000 ppb relative to sample concentration.

-

Criterion:

.

Accuracy (Recovery)

-

Spike samples at 50%, 100%, and 150% of target limit.

-

Acceptance: 80–120% recovery.

Specificity

-

Inject a blank solvent and a sample of the drug substance without the impurity. Ensure no interference at the retention time of this compound (m/z 136).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column. | Replace liner with Ultra Inert base-deactivated type. Trim 10cm from column head. |

| Low Sensitivity | Inlet discrimination or leak. | Check splitless hold time (min 0.75 min). Tighten ferrule nuts. |

| Carryover | Analyte sticking to syringe or septum. | Increase solvent washes (3x DCM, 3x MeOH). Replace septum. |

| Shift in Retention | Column contamination. | Bake out column at 310°C for 15 mins. |

References

-

International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pyridine Derivatives.[4] NIST Chemistry WebBook, SRD 69. [Link]

-

Restek Corporation. (2024). Optimizing GC Analysis of Basic Compounds (Amines). [Link]

-

PubChem. (2024).[4] Compound Summary for N,N,2-Trimethylpyridin-4-amine (Isomer Context). [Link]

Sources

N,N,4-Trimethylpyridin-2-amine as a nucleophilic catalyst in organic reactions

[1][2]

Part 1: Core Directive & Executive Summary[1][2]

The "Identity Crisis" in Pyridine Catalysis

N,N,4-Trimethylpyridin-2-amine is frequently confused with its regioisomer, the ubiquitous super-nucleophile DMAP (4-Dimethylaminopyridine).[1][2] It is critical to distinguish these two immediately to prevent experimental failure.

-

DMAP (4-isomer): The dimethylamino group is at position 4 (para).[1][2][3][4][5] It acts as a powerful electron donor via resonance to the unhindered ring nitrogen, creating a "super-nucleophile" for acylation.

-

This compound (2-isomer): The dimethylamino group is at position 2 (ortho).[1][2] While electronically electron-rich, the ortho-substitution creates significant steric hindrance around the active ring nitrogen.[1]

Strategic Utility: Unlike DMAP, this molecule is not a general-purpose acylation catalyst.[1][2] Its value lies in:

-

Ligand Chemistry: It serves as a precursor for aminopyridinato metal complexes (e.g., with Pd, Ni, Hf), acting as a hemilabile ligand in polymerization and cross-coupling.

-

Selective Basicity: It functions as a "proton sponge" analog—highly basic but non-nucleophilic toward bulky electrophiles due to steric blocking.

-

Pharmaceutical Intermediate: A key building block for pyrimidine-2,4-diamine antimalarials and CRF1 antagonists.[1][2]

Part 2: Scientific Integrity & Logic (Mechanism)[1][2]

Structural Analysis & Steric Editing

The catalytic efficiency of aminopyridines relies on the formation of an N-acylpyridinium intermediate.

-

Electronic Effect: The NMe₂ group at C2 donates electron density into the ring, increasing the basicity of the ring nitrogen (similar to DMAP).

-

Steric Effect (The Dealbreaker): The C2-NMe₂ group is physically adjacent to the ring nitrogen. When the ring nitrogen attempts to attack an electrophile (e.g., acetic anhydride), the bulky NMe₂ group clashes with the incoming group.

-

Result: The activation energy for nucleophilic attack increases drastically compared to DMAP.

-

Application: This makes this compound an excellent selective base —it can deprotonate small protons but will not attack electrophiles to form stable acyl-pyridinium salts, preventing side reactions (like racemization) often seen with DMAP.[1][2]

-

Mechanism of Action: Ligand Coordination

In transition metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig), the molecule acts as a monodentate or bridging ligand .[1][2] The steric bulk at C2, which hinders organic acylation, actually stabilizes metal centers by preventing over-coordination or facilitating reductive elimination steps.

Part 3: Visualization & Formatting[1][2]

Comparative Properties Table

| Feature | DMAP (Standard) | This compound (Target) |

| Structure | 4-Dimethylamino, unhindered N | 2-Dimethylamino, 4-Methyl, hindered N |

| Primary Role | Nucleophilic Catalyst (Acylation) | Ligand / Selective Base / Intermediate |

| pKa (approx) | ~9.6 | ~7.5 - 8.5 (Modulated by ortho-effect) |

| Nucleophilicity | Extremely High (Super-nucleophile) | Low (Sterically hindered) |

| Key Application | Esterification, Baylis-Hillman | Metal Complex Ligand, Drug Synthesis |

Mechanistic Pathway Diagram (Graphviz)[1][2]

Caption: Comparative reactivity pathways showing DMAP's efficiency in acylation versus this compound's preference for metal coordination due to steric hindrance.

Part 4: Experimental Protocols

Protocol A: Synthesis of Aminopyridinato-Palladium Complex

Use Case: Preparing a catalyst for Buchwald-Hartwig amination.[1][2]

Reagents:

Workflow:

-

Lithiation: Dissolve this compound in dry THF under Argon at -78°C.

-

Activation: Dropwise add n-BuLi (1.6 M in hexanes). Stir for 1 hour at -78°C, then warm to 0°C to form the lithiated amide species (deprotonation of the methyl group or coordination depending on specific ligand design—Note: For this specific N,N-dimethyl molecule, direct lithiation may occur at the ring or methyl.[1] Standard protocols often use the NH-analog, but for N,N-dimethyl, direct coordination to PdCl2 is preferred without n-BuLi unless C-H activation is intended.)[1][2]

-

Correction for N,N-Dimethyl variant: Since there is no N-H to deprotonate, this molecule acts as a neutral ligand. Skip n-BuLi.

-

-

Coordination: Add a solution of PdCl₂(cod) in THF to the amine solution at Room Temperature (RT).

-

Reaction: Stir for 12 hours. The solution typically changes color (yellow/orange) indicating complexation.

-

Isolation: Remove solvent in vacuo. Recrystallize from Dichloromethane/Hexane.

-

Validation: Confirm structure via ¹H NMR (Shift in methyl signals relative to free ligand).

Protocol B: Comparative Acylation Assay (Validation Control)

Use Case: Verifying the "non-nucleophilic" nature of the catalyst compared to DMAP.

-

Setup: Prepare two reaction vials.

-

Solvent: Add 2 mL Dichloromethane (DCM) and 1.5 equiv Triethylamine (Et₃N) to both.

-

Monitoring: Stir at RT. Spot TLC at t=5 min, 30 min, 1 hour.

-

Result:

Part 5: References

-

Catalytic Oxidation Studies: Comparison of Pyridine Analogues in Oxidation Reactions. MDPI, 2020. [1][2]

-

Aminopyridinato Complexes: Group 10 Metal Aminopyridinato Complexes: Synthesis, Structure, and Application. ResearchGate, 2006.

-

Antimalarial Synthesis: Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2,4-Diamines. Malaria World, 2021.

-

Chemical Identity: this compound Compound Summary. PubChem, CID 585150.[6]

-

DMAP Overview: 4-Dimethylaminopyridine (DMAP) as a Nucleophilic Catalyst.[1][2][3][7] Common Organic Chemistry.

Sources

- 1. US20090186879A1 - Tricyclic compounds and use thereof - Google Patents [patents.google.com]

- 2. US20090186879A1 - Tricyclic compounds and use thereof - Google Patents [patents.google.com]

- 3. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. N,N,2-trimethylpyridin-4-amine | C8H12N2 | CID 585150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Review and related research on 4-Dimethylaminopyridine_Chemicalbook [chemicalbook.com]

Application Note: Experimental Setup and Optimization for N,N,4-Trimethylpyridin-2-amine

Executive Summary & Chemical Profile[1][2]

N,N,4-Trimethylpyridin-2-amine (CAS: 20173-72-2), often regarded as a structural isomer of the widely used catalyst DMAP (4-(Dimethylamino)pyridine), possesses distinct electronic and steric properties that necessitate a specialized experimental approach.[1][2]

Unlike DMAP, which is a "super-nucleophile" used for acylation, this compound features a dimethylamino group at the ortho (2-) position.[1][2] This introduces significant steric hindrance around the ring nitrogen, drastically reducing its nucleophilicity while retaining basicity. Consequently, this molecule is ineffective as an acylation catalyst but excels in two specific high-value applications:[1][2]

-

Sterically Modulated Ligand: In transition metal catalysis (Pd, Cu), it serves as a bulky monodentate ligand or base that stabilizes active metal centers without poisoning them.[1][2]

-

Ionic Liquid Precursor: It is a scaffold for synthesizing specialized pyridinium salts used as phase-transfer catalysts or electrolytes.[1][2]

Chemical Specifications

| Property | Value | Notes |

| Formula | C₈H₁₂N₂ | |

| MW | 136.19 g/mol | |

| Physical State | Pale Yellow Oil | Distinct from DMAP (Solid) |

| Boiling Point | ~225°C | High boiling point requires vacuum distillation for purification.[1][2][3] |

| pKa (Conj. Acid) | ~7.2 - 7.4 | Less basic than DMAP (9.[1][2]7) due to ortho-effect and lack of direct resonance donation to the ring nitrogen.[2] |

| Solubility | DCM, EtOAc, MeOH | Immiscible with water; soluble in dilute acid.[2] |

Critical Handling & Stability Protocol

Storage and Stability

-

Oxidation Sensitivity: The electron-rich nature of the aminopyridine ring makes it susceptible to N-oxide formation upon prolonged exposure to air.

-

Hygroscopy: As an oil, it can absorb atmospheric moisture, which interferes with organometallic reactions.

-

Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. For catalytic applications, the material should be dried over activated 4Å molecular sieves for 12 hours prior to use.

Safety (GHS Classification)[1][2][4]

-

Acute Toxicity: Toxic if swallowed or in contact with skin (similar to other aminopyridines).[1][2]

-

PPE: Nitrile gloves (double gloving recommended for organometallic work), chemical splash goggles, and fume hood operation are mandatory.[1][2]

Application 1: Synthesis of Pyridinium Ionic Liquids (Quaternization)

This protocol demonstrates the nucleophilic limits of this compound.[1][2] Unlike DMAP, which methylates instantly, the 2-position steric bulk requires forcing conditions.[2] The resulting salts are valuable as high-stability Phase Transfer Catalysts (PTCs).[1][2]

Experimental Workflow Diagram

Caption: Workflow for the steric-controlled quaternization of this compound.

Step-by-Step Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1][2][5]

-

Dissolution: Add This compound (10 mmol, 1.36 g) and anhydrous Acetonitrile (20 mL).

-

Alkylation: Add the alkyl halide (e.g., Benzyl Bromide or Methyl Iodide) (12 mmol, 1.2 equiv).

-

Note: A slight excess is required due to the slower kinetics caused by the 2-NMe2 steric hindrance.

-

-

Reaction: Heat to reflux (82°C) for 24–48 hours.

-

Validation: Monitor via TLC (DCM/MeOH 9:1). The starting material (high Rf) should disappear, replaced by a baseline spot (salt).[2]

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Concentrate the solvent to ~5 mL using a rotary evaporator.

-

Add Diethyl Ether (50 mL) dropwise with vigorous stirring to precipitate the salt.

-

-

Purification: Filter the solid precipitate under argon (to prevent hygroscopic water uptake). Wash with cold ether (3 x 10 mL).[1][2]

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Application 2: Ligand in Pd-Catalyzed Cross-Coupling

In this application, this compound acts as a bulky base/ligand .[1][2] Its inability to form stable N-acyl species (unlike DMAP) prevents it from interfering with oxidative addition, while its basicity scavenges protons.[1][2]

Mechanism of Action

Unlike simple pyridine, the electron-donating 4-methyl and 2-dimethylamino groups make the ring nitrogen sufficiently electron-rich to stabilize Pd(II) intermediates, but the 2-position bulk facilitates the reductive elimination step by preventing over-coordination.[1]

Protocol: Suzuki-Miyaura Coupling Screen

Reaction: Aryl Bromide + Phenylboronic Acid → Biaryl[1][2]

-

Catalyst Prep: In a glovebox or under Argon, charge a reaction vial with:

-

Substrate Addition: Add:

-

Solvent: Add Toluene/Water (4:1 ratio, degassed).

-

Execution: Seal vial and heat to 80°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

-

Analysis: Analyze by GC-MS.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Quaternization | Steric Hindrance | Switch solvent to Nitromethane (more polar) or increase temp to 100°C in a pressure tube. |

| Darkening of Reaction Mixture | Oxidation of Amine | Ensure rigorous degassing of solvents. Use freshly distilled amine.[1][2] |

| No Reaction in Catalysis | Catalyst Poisoning | The amine might be binding Pd too tightly. Increase temperature to facilitate ligand dissociation or add 10% free amine excess.[1][2] |

| Impure Product (Oil) | Incomplete Precipitation | The salt may be an Ionic Liquid at RT.[2] Perform an anion exchange (e.g., with LiNTf₂) to obtain a solid or wash the oil repeatedly with Hexane. |

References

-

Structural Properties of Aminopyridines

-

Steric Effects in Pyridine Alkylation

-

Pd-Catalyzed C-H Activation using Pyridine Ligands

-

Citation: Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012).[2] "Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions."[1][2] Accounts of Chemical Research, 45(6), 788-802.[1][2]

- Relevance: Provides the mechanistic grounding for using substituted pyridines as ligands/directing groups.

-

-

Synthesis of 2-Aminopyridines

Sources

- 1. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,4,4-trimethyl-2-pyridin-4-ylhexan-3-amine | C14H24N2 | CID 66445988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 10. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

Application Notes: N,N,4-Trimethylpyridin-2-amine as a Non-Nucleophilic Base for Regioselective Elimination Reactions

Introduction: The Need for Selective Basicity in Modern Synthesis

In the landscape of organic synthesis, the strategic removal of a proton to induce an elimination reaction is a cornerstone transformation for the formation of alkenes. The choice of base, however, is far from trivial. It dictates the reaction pathway, influencing the delicate balance between substitution (SN2) and elimination (E2) and governing the regiochemical outcome (Zaitsev vs. Hofmann). An ideal base for many sensitive substrates is one that possesses sufficient strength to abstract a proton efficiently without engaging in unwanted nucleophilic side reactions. N,N,4-Trimethylpyridin-2-amine emerges as a compelling reagent in this context, engineered to be a potent proton acceptor with a sterically encumbered nitrogen atom, rendering it a highly effective non-nucleophilic base.

This guide provides an in-depth analysis of the physicochemical properties of this compound, the mechanistic rationale for its application in E2 reactions, and detailed protocols for its use in synthetic workflows.

Physicochemical Profile: A Balance of Basicity and Steric Hindrance

This compound is a substituted pyridine derivative. Its efficacy stems from a carefully orchestrated interplay of electronic and steric factors:

-

Enhanced Basicity: The basicity of an amine is quantified by the pKₐ of its conjugate acid (pKₐH); a higher pKₐH value corresponds to a stronger base.[1] While the pKₐH of the parent 2-aminopyridine is modest, the addition of three electron-donating methyl groups significantly increases the electron density on the exocyclic nitrogen atom. This inductive effect enhances its proton affinity. For comparison, the pKₐH of the sterically hindered base 2,6-lutidine is approximately 6.7, while that of 2,4,6-collidine is around 7.4.[2][3][4] The electronic contribution of the N,N-dimethyl groups suggests the basicity of this compound is ample for promoting E2 reactions on common substrates.

-

Steric Encumbrance: The defining feature of this base is the steric shield provided by the two N-methyl groups and the 4-methyl group on the pyridine ring. This bulkiness physically obstructs the nitrogen's lone pair from attacking an electrophilic carbon center, thereby suppressing undesired SN2 side reactions.[5] This characteristic is crucial when working with primary or secondary substrates that are susceptible to nucleophilic substitution.[5]

| Property | This compound | Rationale / Comparison |

| Structure |  | Pyridine ring with N,N-dimethylamino group at C2 and methyl at C4. |

| Classification | Sterically Hindered, Non-Nucleophilic Base | Similar in function to 2,6-Lutidine, 2,4,6-Collidine, and DIPEA. |

| Estimated pKₐH | > 7.0 | Enhanced basicity over pyridine (5.2) and 2,6-lutidine (6.7) due to electronic effects.[2] |

| Key Feature | High basicity with low nucleophilicity. | Favors elimination over substitution pathways. |

Mechanistic Rationale: Directing Reactions Toward Selective Elimination

The primary application of this compound is to facilitate bimolecular elimination (E2) reactions. The E2 mechanism is a concerted, single-step process where the base abstracts a β-proton simultaneously with the departure of a leaving group, forming a double bond.[6]

The E2 Advantage: Minimizing SN2 Competition

In reactions with substrates like alkyl halides, a competition between substitution (SN2) and elimination (E2) often exists. Strong bases that are also potent nucleophiles (e.g., ethoxide) can lead to mixtures of products. The steric bulk of this compound makes it a poor nucleophile. While it is too large to efficiently attack a sterically shielded electrophilic carbon, it can readily access the more exposed β-protons on the substrate's periphery.[5] This differential reactivity is the key to its selectivity.

Caption: Steric hindrance of this compound favors E2 over SN2.

Regioselectivity: Favoring the Hofmann Product

Elimination reactions involving substrates with multiple distinct β-protons can yield a mixture of alkene isomers.

-

Zaitsev's Rule: Typically, the more substituted (and more thermodynamically stable) alkene is the major product.

-

Hofmann's Rule: The formation of the less substituted alkene is favored.[7]

Sterically hindered bases, such as this compound, preferentially abstract the least sterically hindered β-proton.[7][8] This kinetic preference often leads to the formation of the "Hofmann" product as the major isomer, a valuable outcome for accessing less substituted alkenes which can be challenging to synthesize via other methods.[9][10]

Caption: Bulky bases favor the kinetically controlled Hofmann product.

Application & Protocol Guide

The primary utility of this compound lies in promoting eliminations where selectivity is paramount. It is particularly effective for substrates prone to substitution or where the less-substituted alkene is the desired product.

Protocol 1: Dehydrohalogenation of a Secondary Alkyl Bromide

This protocol describes a general procedure for the E2 elimination of HBr from a secondary alkyl bromide to favor the Hofmann product.

Objective: To synthesize 3,3-dimethyl-1-butene from 2-bromo-3,3-dimethylbutane.

Materials:

-

2-bromo-3,3-dimethylbutane (1.0 equiv)

-

This compound (1.5 equiv)

-

Dimethyl sulfoxide (DMSO) or Acetonitrile (CH₃CN)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add the solvent (e.g., DMSO, 5 mL per 1 mmol of substrate), followed by the substrate, 2-bromo-3,3-dimethylbutane.

-

Base Addition: Add this compound to the stirring solution at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the substrate's reactivity.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with a dilute aqueous HCl solution to remove the amine base, followed by saturated aqueous NaHCO₃ and brine.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired alkene.

Protocol 2: Dehydration of a Hindered Alcohol via POCl₃

This method is effective for the dehydration of secondary and tertiary alcohols, where acid-catalyzed methods might lead to rearrangements.[11][12][13] The alcohol is first converted in situ to a dichlorophosphate ester, which is an excellent leaving group. The pyridine-based this compound then acts as the base in the subsequent E2 elimination.[14]

Objective: To synthesize 1-methylcyclohexene from 1-methylcyclohexanol.

Materials:

-

1-methylcyclohexanol (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (1.2 equiv)

-

This compound (2.5 equiv)

-

Dichloromethane (DCM) or Pyridine (as solvent)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere. Place the flask in an ice bath (0 °C).

-

Reagent Addition: Add the solvent (e.g., anhydrous DCM) and this compound to the flask.

-

Substrate Addition: Add the 1-methylcyclohexanol to the cooled, stirring solution.

-

POCl₃ Addition: Add POCl₃ dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C. A precipitate (pyridinium hydrochloride) may form.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

-

Monitoring: Monitor the disappearance of the starting alcohol by TLC or GC.

-

Work-up:

-

Carefully and slowly pour the reaction mixture over crushed ice to quench the excess POCl₃.

-

Transfer the mixture to a separatory funnel and extract with a non-polar solvent like pentane or diethyl ether (3x).

-

Combine the organic layers and wash sequentially with cold dilute aqueous HCl, water, and brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain the product, 1-methylcyclohexene.

Caption: A generalized workflow for elimination reactions using this compound.

Troubleshooting and Strategic Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the temperature or using a more polar aprotic solvent like DMF or NMP to enhance reaction rates. Ensure the base is of high purity and added in sufficient excess.

-

Competing SN2 Product: If substitution is observed, the reaction temperature may be too low, or the substrate may be particularly unhindered (e.g., a primary halide). Increasing the temperature generally favors elimination over substitution.

-

Solvent Choice: Aprotic solvents are preferred. Polar aprotic solvents (DMSO, DMF, Acetonitrile) can accelerate E2 reactions. Non-polar solvents like toluene or xylene can also be used, often requiring higher temperatures.

-

Safety: this compound is an amine and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. POCl₃ is highly corrosive and reacts violently with water; it must be handled with extreme caution.

Conclusion

This compound is a specialized tool for the synthetic chemist, offering a potent combination of basicity and steric hindrance. Its ability to act as a non-nucleophilic base makes it highly effective for promoting E2 elimination reactions while minimizing unwanted SN2 side pathways. Furthermore, its steric bulk provides a reliable method for directing regioselectivity toward the formation of less-substituted (Hofmann) alkenes. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can leverage this compound to achieve clean, selective, and high-yielding alkene syntheses.

References

-

mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

Chemkits.eu. (n.d.). 2,6-Lutidine, 99.0+%. Retrieved from [Link]

-

Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Retrieved from [Link]

-

Khan Academy. (n.d.). E2 mechanism: regioselectivity. Retrieved from [Link]

-

Ashenhurst, J. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]

-

Chemistry Notes. (2018, April 30). Zaitsev rule vs Hofmann rule: Easy statement and examples. Retrieved from [Link]

-

Ashenhurst, J. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, June 5). 9.10: Dehydration Using POCl₃ and Pyridine. Retrieved from [Link]

-

OpenStax. (n.d.). 17.6 Reactions of Alcohols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

-